
Dibutylazidoborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylazidoborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is characterized by the presence of boron, nitrogen, and carbon atoms, making it a versatile compound for synthetic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dibutylazidoborane can be synthesized through several methods. One common approach involves the reaction of dibutylborane with sodium azide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high-quality products.
化学反応の分析
Types of Reactions
Dibutylazidoborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to dibutylborane.
Substitution: The azide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Dibutylborane.
Substitution: Various substituted boranes depending on the reagents used.
科学的研究の応用
Dibutylazidoborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced materials, such as polymers and ceramics, due to its unique reactivity and stability.
作用機序
The mechanism of action of dibutylazidoborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in various chemical reactions and applications, such as catalysis and drug delivery.
類似化合物との比較
Similar Compounds
Dibutylborane: Similar in structure but lacks the azide group, making it less reactive in certain applications.
Triethylborane: Another organoboron compound with different alkyl groups, used in different synthetic applications.
Boronic Acids: Compounds with boron-oxygen bonds, widely used in organic synthesis and medicinal chemistry.
Uniqueness
Dibutylazidoborane stands out due to its azide group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring the formation of stable boron-nitrogen bonds, such as in drug delivery and advanced material synthesis.
特性
CAS番号 |
13272-53-2 |
|---|---|
分子式 |
C8H18BN3 |
分子量 |
167.06 g/mol |
IUPAC名 |
azido(dibutyl)borane |
InChI |
InChI=1S/C8H18BN3/c1-3-5-7-9(11-12-10)8-6-4-2/h3-8H2,1-2H3 |
InChIキー |
PBSPEQJOIRYRHU-UHFFFAOYSA-N |
正規SMILES |
B(CCCC)(CCCC)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


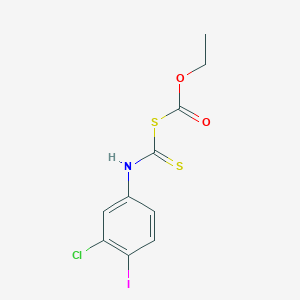
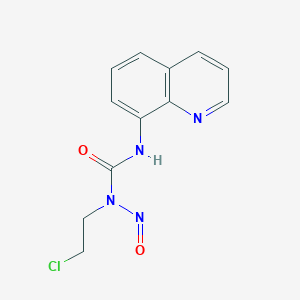
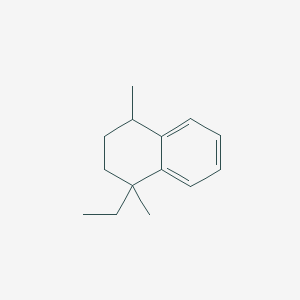
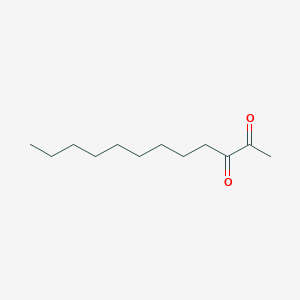
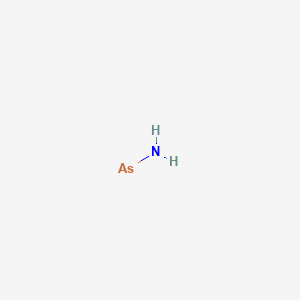




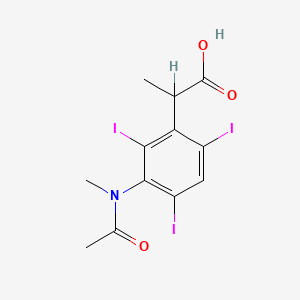
![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
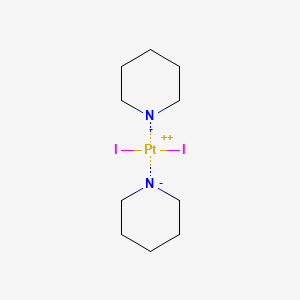
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
